4-(Trifluoromethoxy)isophthalonitrile
Overview
Description
4-(Trifluoromethoxy)isophthalonitrile is a chemical compound with the CAS number 1020063-01-7 . It appears as a solid at room temperature .
Molecular Structure Analysis
The molecular weight of 4-(Trifluoromethoxy)isophthalonitrile is 212.13 . The InChI code for this compound is 1S/C9H3F3N2O/c10-9(11,12)15-8-2-1-6(4-13)3-7(8)5-14/h1-3H .Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)isophthalonitrile is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Biodegradation of Phthalates
Phthalates, chemical compounds related to phthalonitriles, have been extensively studied due to their environmental persistence and potential health risks. Research on the biodegradation of phthalates by bacteria highlights the capability of microbial communities to break down these compounds, mitigating their impact on ecosystems and human health. This process involves the enzymatic degradation of phthalates into less harmful substances, demonstrating the potential of bioremediation strategies in environmental management (Keyser et al., 1976).
Photocatalysis Using Phthalocyanines
Phthalocyanines, closely related to phthalonitriles, have been explored for their photocatalytic properties, especially in the field of environmental remediation and energy conversion. These compounds, when used as catalysts, can facilitate the breakdown of pollutants under light irradiation, showcasing their potential in purifying water and air. The development of N4-metallomacrocyclic catalysts, including metallophthalocyanines, for oxygen reduction reactions in aqueous electrolytes, underscores the importance of these materials in designing efficient energy systems and in environmental protection efforts (Masa et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethoxy)benzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-2-1-6(4-13)3-7(8)5-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUUIQAZCMELCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649947 | |
Record name | 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)isophthalonitrile | |
CAS RN |
1020063-01-7 | |
Record name | 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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